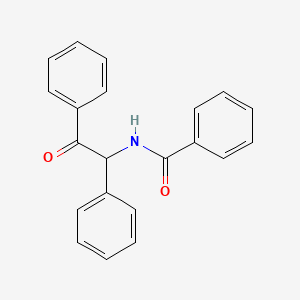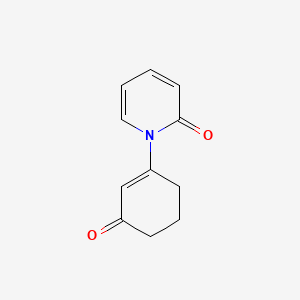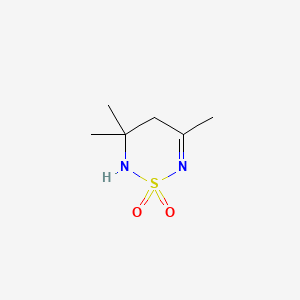
2-Hydroxy-1-(4-methylpiperazin-1-yl)-2,2-diphenylethanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- is a complex organic compound with a unique structure that includes a piperazine ring, a hydroxyl group, and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the hydroxyl group, and the attachment of the phenyl groups. Common reagents used in these reactions may include piperazine, phenyl halides, and hydroxylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent product quality. Key considerations include the selection of raw materials, reaction optimization, and waste management.
Análisis De Reacciones Químicas
Types of Reactions
ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the piperazine ring or the phenyl groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the piperazine ring may produce a more saturated derivative.
Aplicaciones Científicas De Investigación
ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- can be compared with other similar compounds, such as:
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Phenyl-substituted compounds: Molecules with phenyl groups attached to different functional groups.
Hydroxyl-containing compounds: Chemicals with hydroxyl groups that exhibit similar reactivity.
Propiedades
Número CAS |
59408-59-2 |
|---|---|
Fórmula molecular |
C19H22N2OS |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
2-hydroxy-1-(4-methylpiperazin-1-yl)-2,2-diphenylethanethione |
InChI |
InChI=1S/C19H22N2OS/c1-20-12-14-21(15-13-20)18(23)19(22,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,22H,12-15H2,1H3 |
Clave InChI |
FAJLKHQUDNTGPB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=S)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


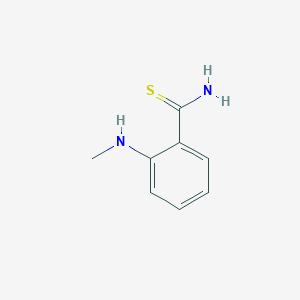
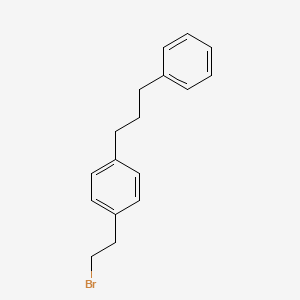
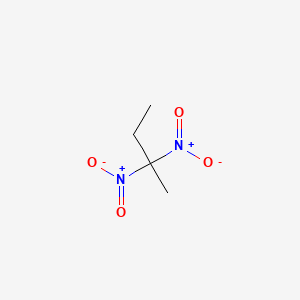
![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)
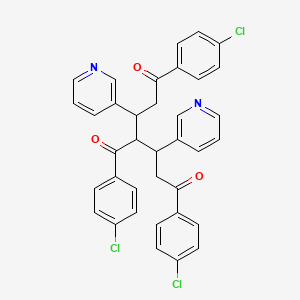
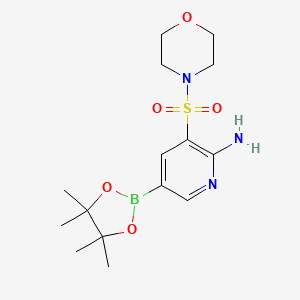
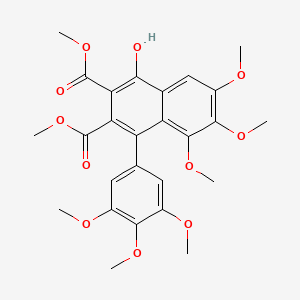


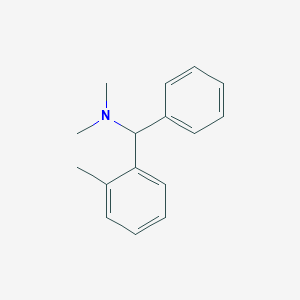
![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)
